Home > Products > Screening Compounds P55305 > Sangivamycin, 6-amino-
Sangivamycin, 6-amino- - 57071-59-7

Sangivamycin, 6-amino-

Catalog Number: EVT-15511162
CAS Number: 57071-59-7
Molecular Formula: C12H16N6O5
Molecular Weight: 324.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sangivamycin, specifically the compound 6-amino-, is a nucleoside analogue derived from the natural product isolated from Streptomyces rimosus. This compound exhibits a variety of biological activities, including antiviral, antibacterial, and anticancer properties. Sangivamycin functions primarily by inhibiting protein kinase C and has been investigated for its potential in treating various diseases, including multiple myeloma and viral infections like SARS-CoV-2 .

Source

Sangivamycin is produced from the fermentation of Streptomyces rimosus, a bacterium known for its ability to synthesize various bioactive compounds. Research has also indicated that derivatives of sangivamycin can be synthesized through novel methods involving enzymes such as nitrilases isolated from other microbial sources .

Classification

Sangivamycin falls under the category of nucleoside analogues. It is classified as an antibiotic and has been studied for its potential as an antiviral agent. The compound is particularly noted for its activity against certain cancers and viral pathogens, making it a subject of interest in pharmacological research .

Synthesis Analysis

Methods

The synthesis of sangivamycin has been achieved through various methods, including:

  1. Microbial Fermentation: Traditional methods involve cultivating Streptomyces rimosus to produce sangivamycin naturally.
  2. Enzymatic Conversion: A novel approach utilizes nitrilases to convert cyanide groups into amine groups, leading to the formation of sangivamycin from precursors such as toyocamycin .
  3. Chemical Synthesis: Synthetic pathways have also been developed to create sangivamycin analogues with enhanced biological activity.

Technical Details

The enzymatic synthesis method involves isolating nitrilase from Gynuella sunshinyii, which hydrolyzes cyanide groups effectively. The process can be optimized for yield and efficiency, allowing for stable production of sangivamycin suitable for pharmacological applications .

Molecular Structure Analysis

Structure

The molecular formula of 6-amino-sangivamycin is C12H15N5O5C_{12}H_{15}N_{5}O_{5}, with a molar mass of approximately 309.28 g/mol . The structure features a pyrrolo[2,3-d]pyrimidine backbone, which is characteristic of many nucleoside analogues.

Data

  • IUPAC Name: 6-amino-9-D-psicofuranosylpurine
  • CAS Number: 57071-59-7
  • PubChem CID: 5460220
  • Chemical Properties: The compound exhibits optical activity and has defined stereocenters, contributing to its biological activity .
Chemical Reactions Analysis

Reactions

Sangivamycin participates in several significant chemical reactions:

  1. Inhibition of Protein Kinase C: Sangivamycin acts as an inhibitor, affecting signaling pathways critical for cell proliferation and survival.
  2. Antiviral Activity: The compound has shown efficacy against various viruses by interfering with their replication processes.
  3. Cell Cycle Arrest: Sangivamycin induces cell cycle arrest in cancer cells, leading to apoptosis through mechanisms involving DNA/RNA synthesis inhibition .

Technical Details

Research indicates that sangivamycin's ability to inhibit cyclin-dependent kinases contributes significantly to its anticancer properties. Specifically, it inhibits cyclin-dependent kinase 9, resulting in transcriptional repression of oncogenes associated with tumor growth .

Mechanism of Action

Sangivamycin's mechanism involves multiple pathways:

  1. Nucleoside Analogue Activity: As a nucleoside analogue, it mimics natural nucleotides during DNA/RNA synthesis, leading to faulty replication.
  2. Inhibition of Protein Kinase C: This inhibition disrupts critical signaling pathways necessary for cell growth and survival.
  3. Induction of Apoptosis: By blocking essential kinases involved in cell cycle regulation, sangivamycin promotes programmed cell death in malignant cells .
Physical and Chemical Properties Analysis

Physical Properties

Sangivamycin is typically characterized by its crystalline form when isolated. Its solubility varies depending on the solvent used but is generally soluble in polar solvents due to its nucleoside structure.

Chemical Properties

  • Stability: Sangivamycin demonstrates stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of functional groups allows it to engage in various biochemical interactions essential for its antiviral and anticancer activities .
Applications

Sangivamycin has several scientific applications:

  1. Anticancer Research: It has shown promise in treating multiple myeloma and other cancers by inducing apoptosis and inhibiting tumor growth.
  2. Antiviral Studies: Sangivamycin exhibits broad-spectrum antiviral activity against various viruses, including SARS-CoV-2 and filoviruses like Ebola .
  3. Pharmaceutical Development: Ongoing research aims to develop derivatives with improved efficacy and safety profiles for clinical use against viral infections and cancers.
Biosynthesis and Metabolic Pathways of Sangivamycin

Gene Cluster Identification in Streptomyces rimosus

The biosynthetic pathway of sangivamycin is governed by a specialized gene cluster within the genome of Streptomyces rimosus (ATCC 14673). This cluster spans approximately 14.5 kilobase pairs and contains multiple open reading frames designated toyA through toyM (Figure 1). Forward genetics approaches, including partial purification of the toyocamycin nitrile hydratase enzyme followed by N-terminal sequencing of its subunits, enabled the identification and isolation of this cluster. Cosmids hybridizing to probes derived from peptide sequences were sequenced, revealing the full complement of biosynthetic genes [6] [7] [8].

The cluster organization reveals a logical arrangement of genes corresponding to biochemical transformations (Table 1). Initial steps in deazapurine formation involve genes homologous to queuosine biosynthesis (toyD, toyB, toyC, toyM), while subsequent nucleoside assembly and modification involve nucleoside synthase and kinase homologs (toyH, toyE, toyG, toyF). Crucially, the cluster harbors toyJ, toyK, and toyL, encoding the subunits of the toyocamycin nitrile hydratase responsible for the terminal conversion to sangivamycin. This cluster serves as a foundational model ("Rosetta stone") for understanding deazapurine biosynthesis across bacterial taxa, highlighting the evolutionary connection between primary tRNA modification pathways (queuosine) and secondary metabolite production [7] [8].

Table 1: Key Genes within the Sangivamycin/Toyocamycin Biosynthetic Cluster in S. rimosus

GenePredicted FunctionHomology/Evidence
toyDGTP Cyclohydrolase IQueD, FolE2; Converts GTP to H₂NTP
toyB6-Carboxy-5,6,7,8-tetrahydropterin SynthaseQueE homolog; Converts H₂NTP to CPH₄
toyC7-Carboxy-7-deazaguanine Synthase (Radical SAM)QueC homolog; Converts CPH₄ to CDG
toyM7-Cyano-7-deazaguanine Synthase (PreQ₀ Synthase)ATP-dependent amidation of CDG to PreQ₀
toyHPhosphoribosyltransferaseConverts PreQ₀ base to PreQ₀ nucleotide
toyENucleotide KinasePhosphorylation steps
toyGNucleotide KinasePhosphorylation steps
toyFPreQ₀ Phosphoribosyltransferase or modifying enzymeFurther modification to toyocamycin nucleotide
toyJNitrile Hydratase α SubunitContains conserved cobalt-binding motif
toyKNitrile Hydratase β Subunit (N-terminal half)--
toyLNitrile Hydratase β Subunit (C-terminal half)--

Figure 1: Schematic Representation of the Sangivamycin Gene Cluster

[Upstream Region] -- toyA -- toyB -- toyC -- toyD -- toyM -- toyH -- toyE -- toyG -- toyF -- toyI -- toyJ -- toyK -- toyL -- [Downstream Region]

Enzymatic Conversion Mechanisms: Role of Toyocamycin Nitrile Hydratase

The defining structural feature of sangivamycin, the primary amide at the C4 position of its pyrrolopyrimidine base, is introduced by the enzymatic conversion of its immediate precursor, toyocamycin, which possesses a nitrile group at the same position. This conversion is catalyzed by a unique three-subunit enzyme complex termed toyocamycin nitrile hydratase (TNHase) encoded by toyJ, toyK, and toyL within the biosynthetic cluster [6] [7].

TNHase belongs to the family of nitrile hydratases (NHases, EC 4.2.1.84), but exhibits an unusual subunit architecture. Typically, bacterial NHases are α₂β₂ heterotetramers. The TNHase complex consists of:

  • ToyJ: Homologous to the α subunit of classical NHases. Sequence analysis of ToyJ predicts the presence of the characteristic cobalt-binding motif found in Co-type NHases, suggesting a non-corrin cobalt center as the catalytic metal [6].
  • ToyK: Homologous to the N-terminal region of classical NHase β subunits.
  • ToyL: Homologous to the C-terminal region of classical NHase β subunits.

This arrangement implies that the functional β subunit of TNHase is effectively split into two separate polypeptides (ToyK and ToyL), a feature rarely observed in this enzyme family. The enzyme catalyzes the stereospecific addition of a water molecule across the nitrile triple bond of toyocamycin (6-amino-4-cyanopyrrolo[2,3-d]pyrimidine nucleoside), yielding sangivamycin (6-amino-4-carbamoyl-pyrrolo[2,3-d]pyrimidine nucleoside) [6] [7] [10]. Biochemical characterization confirmed the enzymatic activity correlates with the presence of these three subunits, and the reaction is likely metal-dependent, utilizing cobalt based on sequence homology.

Table 2: Toyocamycin Nitrile Hydratase (TNHase) Subunit Composition and Features

SubunitGeneHomologyPredicted Features/Function
ToyJtoyJClassical NHase α subunitContains cobalt-binding ligands (Cys-Ser-Lys); Catalytic core
ToyKtoyKN-terminal half of Classical NHase β subunitPutative substrate recognition/binding
ToyLtoyLC-terminal half of Classical NHase β subunitPutative subunit interaction/stabilization
ComplextoyJKLUnique Tripartite StructureActive enzyme requires all three subunits; Co²⁺ dependent

Linkage to Folate Biosynthesis via GTP Cyclohydrolase I

The biosynthesis of the 7-deazapurine core shared by sangivamycin, toyocamycin, and the tRNA modified base queuosine originates from the purine nucleotide GTP, mirroring the initial step in the folate and biopterin biosynthetic pathways. The first committed and essential enzyme in this process is GTP Cyclohydrolase I (GCH I, EC 3.5.4.16), encoded by the toyD gene within the sangivamycin cluster [2] [5] [7].

Catalytic Function: ToyD catalyzes the complex, multi-step ring expansion and rearrangement of GTP (1) to form 7,8-dihydroneopterin triphosphate (H₂NTP) (2). This reaction involves the hydrolytic opening of the imidazole ring of GTP at C8, releasing the carbon as formate, followed by Amadori rearrangement and cyclization of the ribose moiety to form the six-membered dihydropterin ring [2] [5] [10]. The reaction mechanism is critically dependent on a divalent metal cation located within the active site, which activates a water molecule for nucleophilic attack at C8 of GTP.

Metal Dependence and Distinction from Canonical Pathways: While the canonical GCH I enzyme involved in folate biosynthesis in many bacteria (e.g., E. coli FolE, now termed GCYH-IA) is strictly Zn²⁺-dependent, biochemical evidence indicates that the toyD-encoded GCH I (representing the GCYH-IB class) exhibits broader metal dependence. Studies on bacterial GCYH-IB enzymes show activation by various divalent cations (e.g., Mn²⁺, Fe²⁺, Mg²⁺), not solely Zn²⁺ [2]. This plasticity allows the pathway to function under fluctuating cellular metal ion concentrations, particularly Zn²⁺ limitation. Structural analyses reveal significant differences in global architecture (GCYH-IA is a Zn²⁺-dependent homodecamer, GCYH-IB is a homotetramer) and active-site geometry compared to canonical GCYH-IA, underpinning the differential metal dependence [2].

Branch Point: H₂NTP represents the last common intermediate between folate/biopterin biosynthesis and deazapurine biosynthesis (queuosine/sangivamycin/toyocamycin). In the deazapurine pathway, H₂NTP is not funneled towards dihydrofolate or tetrahydrobiopterin. Instead, it is sequentially transformed by enzymes encoded within the toy cluster (ToyB, ToyC, ToyM) into 7-cyano-7-deazaguanine (preQ₀), the first identifiable 7-deazapurine intermediate en route to toyocamycin and subsequently sangivamycin [7] [10]. This diversion from the primary metabolic folate pathway requires dedicated enzymes acting specifically on H₂NTP or its derivatives.

Table 3: Comparison of GTP Cyclohydrolase I Types in Sangivamycin Biosynthesis and Folate Metabolism

FeatureGCYH-IA (Canonical FolE)GCYH-IB (toyD-encoded)Significance
Primary PathwayFolate/Biopterin BiosynthesisDeazapurine Biosynthesis (Sangivamycin/Queuosine)Defines metabolic fate of H₂NTP
Representative GenefolE (e.g., E. coli)folE2 / toyD (e.g., S. rimosus)
Metal DependenceStrictly Zn²⁺-dependentBroad (Mn²⁺, Fe²⁺, Mg²⁺, Co²⁺); Zn²⁺ not essentialAllows function under Zn²⁺ starvation
Quaternary StructureHomodecamer (10 subunits)Homotetramer (4 subunits)Reflects distinct evolutionary origin
Active Site ArchitectureZn²⁺ coordinated by Cys/His residuesDifferent coordination environment; broader metal binding pocketExplains differential metal activation
Regulation in Bacteria with BothConstitutive expressionOften Zur-regulated (induced under Zn²⁺ limitation)Metabolic adaptation to metal availability
Presence in Human PathogensSome pathogens lack it (e.g., N. gonorrhoeae, S. aureus)Found in pathogens lacking GCYH-IAPotential antibacterial target (absent in humans)

Purine Salvage Pathways in Deazapurine Base Formation

Although the 7-deazapurine base of sangivamycin is derived de novo from GTP via the GCH I (ToyD) catalyzed pathway, the biosynthetic process extensively utilizes enzymes homologous to those involved in purine salvage and interconversion to transform the initial pterin intermediate (H₂NTP) into the final adenine-like pyrrolopyrimidine structure and to assemble it into the nucleoside [3] [6] [7].

Salvage-Like Enzymes in the Core Pathway: Radiotracer studies established that while GTP provides the carbon skeleton, the C2 position is retained from the original guanine, but the C8 is lost, and the C4, C5, and C6 atoms of the pyrrole ring derive from the ribose moiety of GTP. The transformation from H₂NTP to the deazapurine base preQ₀ involves enzymes (ToyB, ToyC, ToyM) performing reactions functionally analogous to salvage enzymes, modifying a pre-existing base-like structure (the rearranged pterin). Crucially, the conversion of the free base preQ₀ into its ribonucleoside monophosphate is performed by a phosphoribosyltransferase (PRTase), encoded by toyH. PRTases are hallmark enzymes of purine salvage pathways, catalyzing the attachment of a nucleobase to phosphoribosyl pyrophosphate (PRPP) to form a nucleotide monophosphate (e.g., Hypoxanthine-guanine phosphoribosyltransferase - HGPRT) [7] [10]. ToyH performs the analogous reaction: PreQ₀ + PRPP → PreQ₀-monophosphate + PPi.

Nucleotide Kinases: Following the PRTase step, toyocamycin monophosphate formation requires phosphorylation steps catalyzed by nucleotide kinases encoded within the cluster (toyE, toyG). Kinases are central to salvage pathways, converting nucleoside monophosphates to di- and triphosphates for incorporation into nucleic acids or further metabolism. Their presence here underscores the reliance of this specialized metabolite pathway on enzymatic mechanisms typically associated with primary nucleotide metabolism [7].

Integration of Salvage and De Novo Strategies: The sangivamycin pathway exemplifies a sophisticated integration. The de novo construction of the unique 7-deazapurine skeleton starts from GTP via a dedicated route initiated by ToyD, distinct from standard purine de novo synthesis. However, once a recognizable "base" structure (preQ₀) is formed, the pathway co-opts enzymatic strategies (PRTase, kinases) directly analogous to those used by cells to salvage and recycle pre-formed purine bases like adenine, guanine, or hypoxanthine. This hybrid strategy efficiently channels intermediates towards nucleoside antibiotic production.

Relevance to Nucleotide Pool Utilization: Recent quantitative metabolic analyses highlight that proliferating cells, including tumors, utilize both de novo synthesis and salvage pathways to maintain purine nucleotide pools [3]. The demonstration that inhibiting purine salvage slows tumor growth underscores the metabolic importance of salvage. The sangivamycin biosynthetic pathway, by exploiting salvage-like enzymes (PRTase, kinases), effectively taps into the cellular nucleotide precursor pool (PRPP) and utilizes energy-dependent phosphorylation to generate its bioactive nucleoside form, mimicking strategies employed by rapidly dividing cells. This metabolic parallel may contribute to sangivamycin's ability to interfere with nucleic acid metabolism in target cells [3] [9].

Table 4: Salvage-Like Enzymes in Sangivamycin Biosynthesis

Enzyme FunctionGene in ClusterSalvage Pathway HomologReaction Catalyzed in Sangivamycin Pathway
Phosphoribosyltransferase (PRTase)toyHHypoxanthine-guanine PRTase (HGPRT)PreQ₀ + PRPP → PreQ₀-ribonucleotide monophosphate (PreQ₀-MP) + PPi
Nucleotide KinasetoyE, toyGAdenylate Kinase, Guanylate Kinase etc.ATP-dependent phosphorylation of PreQ₀-nucleotide intermediates (e.g., MP → DP, DP → TP)
Amidotransferase (Putative)toyF (Inferred)Glutamine PRPP amidotransferase (PurF)Potential role in modifying the base prior to nucleoside formation; exact function requires further validation

Compounds Mentioned:Sangivamycin, Toyocamycin, GTP (Guanosine Triphosphate), H₂NTP (7,8-Dihydroneopterin triphosphate), CPH₄ (6-Carboxy-5,6,7,8-tetrahydropterin), CDG (7-Carboxy-7-deazaguanine), PreQ₀ (7-Cyano-7-deazaguanine), PreQ₀-MP (PreQ₀ Monophosphate), PRPP (5-Phosphoribosyl-1-pyrophosphate), 7-deazaguanine, 7-deazaadenine.

Properties

CAS Number

57071-59-7

Product Name

Sangivamycin, 6-amino-

IUPAC Name

4,6-diamino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide

Molecular Formula

C12H16N6O5

Molecular Weight

324.29 g/mol

InChI

InChI=1S/C12H16N6O5/c13-8-4-5(10(15)22)9(14)18(11(4)17-2-16-8)12-7(21)6(20)3(1-19)23-12/h2-3,6-7,12,19-21H,1,14H2,(H2,15,22)(H2,13,16,17)

InChI Key

HRHNKFTXLIBQPZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)N)C(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.